molecular formula C6H4INNaO2+ B11725475 Sodium 4-iodopyridine-2-carboxylic acid

Sodium 4-iodopyridine-2-carboxylic acid

Cat. No.: B11725475
M. Wt: 272.00 g/mol
InChI Key: MXBYKBIRCCTBQG-UHFFFAOYSA-N
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Description

Sodium 4-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C₆H₃INNaO₂. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a carboxylate group at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-carboxylic acid typically involves the iodination of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the controlled addition of reactants and the use of efficient purification techniques, such as crystallization or chromatography, to isolate the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The carboxylate group can be oxidized to form various derivatives, including esters and amides.

    Reduction Reactions: The compound can be reduced to form the corresponding 4-iodopyridine-2-carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Esters, amides, and other oxidized derivatives.

    Reduction Products: Reduced forms of the original compound, such as 4-iodopyridine-2-carboxylic acid.

Scientific Research Applications

Sodium 4-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of sodium 4-iodopyridine-2-carboxylic acid involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes.

Comparison with Similar Compounds

Sodium 4-iodopyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    4-Chloro-pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    4-Methoxy-pyridine-2-carboxylic acid:

    6-Iodo-pyridine-2-carboxylic acid: Iodine substitution at the 6-position, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for various synthetic and research purposes.

Properties

Molecular Formula

C6H4INNaO2+

Molecular Weight

272.00 g/mol

IUPAC Name

sodium;4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1

InChI Key

MXBYKBIRCCTBQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)C(=O)O.[Na+]

Origin of Product

United States

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